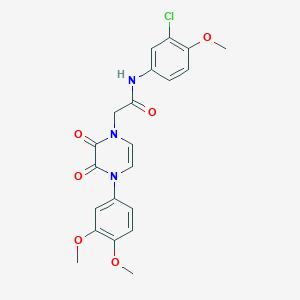
2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H14FN5O3 and its molecular weight is 379.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Selective Inhibitors
Research has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607). These compounds demonstrate complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration and have been advanced into phase I clinical trials due to their excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Anticancer Agents
Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. These compounds, with specific substituents such as a 3-fluoro analog, showed good cytotoxic activity profiles, highlighting the significance of fluorinated phenyl groups in enhancing anticancer activity (Aliabadi et al., 2010).
Electrochromic and Electrofluorescent Materials
Electroactive polyamides containing bis(diphenylamino)-fluorene units have been developed, showing excellent solubility, thermal stability, and reversible stability of multicolor electrochromic characteristics. These materials exhibit strong fluorescence and could be reversibly modulated by electrochemical redox, making them suitable for applications in smart windows and displays (Sun et al., 2016).
Properties
IUPAC Name |
2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-28-13-7-5-12(6-8-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-3-2-4-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJHCZSXPNUPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
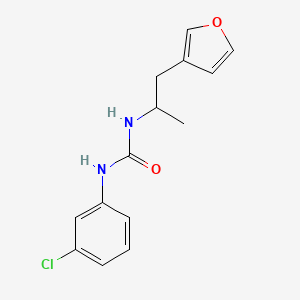

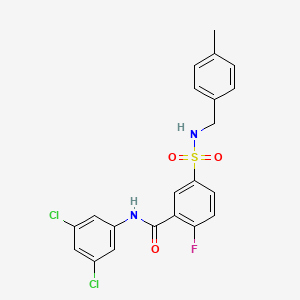
![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2780936.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2780938.png)
![[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B2780940.png)
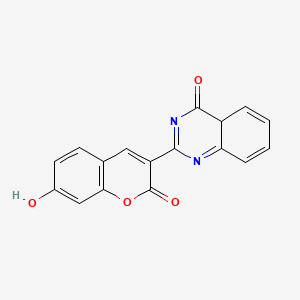

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)
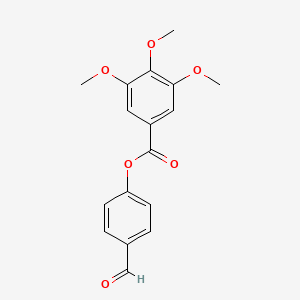
![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2780951.png)
